molecular formula C20H24N4O6S2 B2428314 N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide CAS No. 2225136-64-9

N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide

Cat. No.: B2428314
CAS No.: 2225136-64-9
M. Wt: 480.55
InChI Key: BVPOYXCXUYKZJH-UHFFFAOYSA-N
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Description

N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide is a useful research compound. Its molecular formula is C20H24N4O6S2 and its molecular weight is 480.55. The purity is usually 95%.
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Biological Activity

N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzamide core linked to a benzothiadiazine moiety. Its molecular formula is C20H24N4O6S2C_{20}H_{24}N_{4}O_{6}S_{2} with significant functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Candida albicans185

These results indicate that the compound is particularly effective against fungal pathogens, with notable activity against Candida albicans at lower concentrations .

Insecticidal Activity

Research indicates promising insecticidal properties. For example, in larvicidal assays against mosquito larvae:

Compound Larvicidal Activity (%) Concentration (mg/L)
N-Propan-2-yl...10010
Control (Etoxazole)4010

The compound showed complete larvicidal activity at a concentration of 10 mg/L, outperforming some commercial insecticides .

Cytotoxicity

Cytotoxicity studies reveal that while the compound exhibits potent biological activity, it also poses risks at higher concentrations. The IC50 values for various cell lines were assessed:

Cell Line IC50 (µM)
HeLa25
MCF730
A54935

These findings suggest that while the compound can effectively inhibit cancer cell proliferation, careful consideration of dosage is essential to minimize toxicity .

The mechanism by which N-Propan-2-yl... exerts its biological effects involves interaction with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. Further research is necessary to elucidate these pathways fully.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

  • Case Study on Antifungal Treatment : A clinical trial involving patients with recurrent fungal infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound compared to standard antifungal therapies.
  • Insect Control : Field trials assessing its effectiveness as an insecticide showed a marked decrease in mosquito populations in treated areas over several weeks.

Properties

IUPAC Name

N-propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S2/c1-12(2)21-19(25)15-7-5-6-8-17(15)22-31(27,28)14-9-10-18-16(11-14)20(26)24(13(3)4)32(29,30)23-18/h5-13,22-23H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPOYXCXUYKZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NS(=O)(=O)N(C3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.